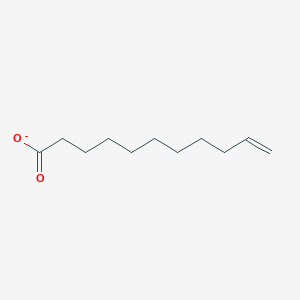

Undec-10-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Undec-10-enoate, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C11H20O2. It is characterized by a terminal double bond and is derived from castor oil. This compound is widely used in various industrial applications, including the production of polymers, fragrances, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-10-enoate can be synthesized through the esterification of 10-undecenoic acid with methanol, catalyzed by acid catalysts or enzymes . The reaction typically involves heating the mixture under reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, 10-undecenoate is produced by the pyrolysis of ricinoleic acid, which is obtained from castor oil. The pyrolysis process involves heating ricinoleic acid to high temperatures, resulting in the formation of 10-undecenoic acid, which is then esterified to produce 10-undecenoate .

Chemical Reactions Analysis

Types of Reactions

Undec-10-enoate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal catalysts such as copper or titanium.

Hydroformylation: This reaction adds a formyl group to the double bond, producing aldehydes.

Aminocarbonylation: This reaction introduces an amide group, often using palladium catalysts.

Common Reagents and Conditions

Transesterification: Catalysts like copper-deposited vanadium oxide (V2O5) or (cyclopentadienyl)titanium trichlorides are commonly used

Hydroformylation: Typically involves the use of rhodium or cobalt catalysts under high pressure and temperature.

Aminocarbonylation: Palladium catalysts are used along with carbon monoxide and amines.

Major Products Formed

Transesterification: Produces various esters depending on the alcohol used.

Hydroformylation: Yields aldehydes that can be further converted into alcohols or acids.

Aminocarbonylation: Forms amides, which are useful intermediates in polymer synthesis.

Scientific Research Applications

Undec-10-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-undecenoate involves its interaction with cellular membranes and enzymes. For instance, its antifungal properties are attributed to its ability to inhibit the morphogenesis of Candida albicans, preventing the formation of hyphae, which are essential for infection and virulence . Additionally, 10-undecenoate can act as a precursor for the synthesis of various bioactive compounds, influencing multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Undecylenic acid: Shares a similar structure but is primarily used as an antifungal agent.

Methyl 10-undecenoate: An ester derivative used in polymer synthesis and as a fragrance ingredient.

Ethyl 10-undecenoate: Another ester derivative with applications in the synthesis of fine chemicals.

Uniqueness

Undec-10-enoate stands out due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to undergo multiple types of reactions, such as transesterification and hydroformylation, makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula |

C11H19O2- |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

undec-10-enoate |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |

InChI Key |

FRPZMMHWLSIFAZ-UHFFFAOYSA-M |

SMILES |

C=CCCCCCCCCC(=O)[O-] |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone](/img/structure/B1210232.png)

![n-[5-(tert-butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1210238.png)